Cas no 528521-87-1 ((R)-(+)-7,7'-Bisdi(4-methylphenyl)phosphino-2,2',3,3'-tetrahydro-1,1'-spirobiindane)

(R)-(+)-7,7'-Bisdi(4-methylphenyl)phosphino-2,2',3,3'-tetrahydro-1,1'-spirobiindane structure
528521-87-1 structure
Product Name:(R)-(+)-7,7'-Bisdi(4-methylphenyl)phosphino-2,2',3,3'-tetrahydro-1,1'-spirobiindane
CAS-nummer:528521-87-1
MF:C45H42P2
MW:644.762513637543
MDL:MFCD08459345
CID:855065
PubChem ID:11228525
Update Time:2025-04-19

(R)-(+)-7,7'-Bisdi(4-methylphenyl)phosphino-2,2',3,3'-tetrahydro-1,1'-spirobiindane Chemische en fysische eigenschappen

Naam en identificatie

    • (R)-(+)-7,7'-BIS[DI(4-METHYLPHENYL)PHOSPHINO]-2,2',3,3'-TETRAHYDRO-1,1'-SPIROBIINDANE
    • (R)-TOL-SDP
    • (S)-(-)-7,7'-BIS[DI(4-METHYLPHENYL)PHOSPHINO]-2,2',3,3'-TETRAHYDRO-1,1'-SPIROBIINDANE
    • (S)-7,7'-BIS[DI(P-METHYLPHENYL)PHOSPHINO]-1,1'-SPIROBIINDANE
    • (S)-TOL-SDP
    • (R)-(+)-7,7'-BIS[DI(4-METHYLPHENYL)PHOSPHINO]-2,2',3,3'-TETRAHYDRO-1,1'-SPIROBIINDAN
    • (R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)
    • 7,7'-Bis[di(4-methylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane
    • 817176-80-0
    • DTXSID501112615
    • 1119754-17-4
    • (S)-7,7'-Bis[di(p-methylphenyl)phosphino]-1,1'-spirobiindane ,97%
    • (R)-(+)-7,7\\'-BIS[DI(4-METHYLPHENYL)PHOSPHINO]-2,2\\',3,3\\'-TETRAHYDRO-1,1\\'-SPIROBIINDANE
    • AKOS015950863
    • 528521-87-1
    • 1,1a(2)-[(1R)-2,2a(2),3,3a(2)-Tetrahydro-1,1a(2)-spirobi[1H-indene]-7,7a(2)-diyl]bis[1,1-bis(4-methylphenyl)phosphine
    • SCHEMBL18788587
    • [4'-bis(4-methylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(4-methylphenyl)phosphane
    • (R)-7,7'-Bis[di(p-methylphenyl)phosphino]-1,1'-spirobiindane((R)-Tol-SDP)
    • (S)-7,7'-Bis(di-p-tolylphosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
    • (S)-7,7'-Bis[di(p-methylphenyl)phosphino]-1,1'-spirobiindane,97%
    • MFCD08459345
    • (R)-(+)-7,7'-Bisdi(4-methylphenyl)phosphino-2,2',3,3'-tetrahydro-1,1'-spirobiindane
    • MDL: MFCD08459345
    • Inchi: 1S/C45H42P2/c1-31-11-19-37(20-12-31)46(38-21-13-32(2)14-22-38)41-9-5-7-35-27-29-45(43(35)41)30-28-36-8-6-10-42(44(36)45)47(39-23-15-33(3)16-24-39)40-25-17-34(4)18-26-40/h5-26H,27-30H2,1-4H3
    • InChI-sleutel: VLIOMJFCGWZUON-UHFFFAOYSA-N
    • LACHT: P(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1=CC=CC2CCC3(C4C(=CC=CC=4CC3)P(C3C=CC(C)=CC=3)C3C=CC(C)=CC=3)C=21

Berekende eigenschappen

  • Exacte massa: 644.27600
  • Monoisotopische massa: 644.27617534g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 47
  • Aantal draaibare bindingen: 6
  • Complexiteit: 865
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 11.6
  • Topologisch pooloppervlak: 0Ų

Experimentele eigenschappen

  • Kleur/vorm: 无可用
  • Smeltpunt: 150-152°C
  • Oplosbaarheid: Insuluble (9.0E-10 g/L) (25 ºC),
  • PSA: 27.18000
  • LogboekP: 8.61510
  • Gevoeligheid: air sensitive
  • Specifieke rotatie: +212° (c 0.53, CH2Cl2)
  • Oplosbaarheid: 无可用

(R)-(+)-7,7'-Bisdi(4-methylphenyl)phosphino-2,2',3,3'-tetrahydro-1,1'-spirobiindane Prijsmeer >>

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(R)-(+)-7,7'-Bis[di(4-methylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane,min.97%(R)-Tol-SDP
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abcr
AB174397-25 mg
(R)-(+)-7,7'-Bis[di(4-methylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97% (R)-Tol-SDP; .
528521-87-1 97%
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€84.30 2023-07-20
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